Fenbuconazol
Fenbuconazol
Fenbuconazol is a triazole fungicide intended to control leaf spot, yellow and brown rust, powdery mildew and net blotch on wheat and barley. The mode of action of fenbuconazol involves inhibition of biosynthesis of sterol (a component of fungal cell membrane).
4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile is a member of the class of triazoles that is 1-chloro-4-(3-phenylpropyl)benzene substituted at position 3 of the propyl moiety by cyano and 1,2,4-triazol-1-ylmethyl groups. It is a member of triazoles, a nitrile and a member of monochlorobenzenes.
4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile is a member of the class of triazoles that is 1-chloro-4-(3-phenylpropyl)benzene substituted at position 3 of the propyl moiety by cyano and 1,2,4-triazol-1-ylmethyl groups. It is a member of triazoles, a nitrile and a member of monochlorobenzenes.
Brand Name:
Vulcanchem
CAS No.:
114369-43-6
VCID:
VC20826437
InChI:
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2
SMILES:
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N
Molecular Formula:
C19H17ClN4
Molecular Weight:
336.8 g/mol
Fenbuconazol
CAS No.: 114369-43-6
Cat. No.: VC20826437
Molecular Formula: C19H17ClN4
Molecular Weight: 336.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fenbuconazol is a triazole fungicide intended to control leaf spot, yellow and brown rust, powdery mildew and net blotch on wheat and barley. The mode of action of fenbuconazol involves inhibition of biosynthesis of sterol (a component of fungal cell membrane). 4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile is a member of the class of triazoles that is 1-chloro-4-(3-phenylpropyl)benzene substituted at position 3 of the propyl moiety by cyano and 1,2,4-triazol-1-ylmethyl groups. It is a member of triazoles, a nitrile and a member of monochlorobenzenes. |
|---|---|
| CAS No. | 114369-43-6 |
| Molecular Formula | C19H17ClN4 |
| Molecular Weight | 336.8 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile |
| Standard InChI | InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2 |
| Standard InChI Key | RQDJADAKIFFEKQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N |
| Canonical SMILES | C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N |
| Melting Point | 125.0 °C |
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